2,5-diphenyl-6H-1,3-thiazin-6-one
Description
Significance of Nitrogen and Sulfur Heterocycles in Synthetic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of organic chemistry. nih.gov Those incorporating both nitrogen and sulfur atoms are of particular interest to researchers. nih.govresearchgate.net This fascination stems from their unique structural attributes and a wide spectrum of biological activities, which has led to their application in pharmaceutical and agrochemical research, as well as in material sciences. nih.govopenmedicinalchemistryjournal.com
The presence of nitrogen and sulfur heteroatoms in a cyclic structure significantly alters its physicochemical properties and reactivity compared to their carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com These changes are attributed to the availability of unshared electron pairs and the differences in electronegativity between the heteroatoms and carbon atoms. nih.govarkat-usa.org This unique electronic environment is responsible for the diverse biological activities observed in this class of compounds, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netacs.org Consequently, the synthesis and investigation of nitrogen-sulfur containing heterocycles have become an area of intense research in recent decades. researchgate.net
Historical Context of 1,3-Thiazinone Research
The study of thiazines, six-membered heterocyclic compounds containing one sulfur and one nitrogen atom, has a history stretching back to the mid-20th century. researchgate.net The first synthesis of a 1,4-thiazine derivative was reported in 1948. researchgate.net Research into 1,3-thiazine derivatives, and specifically 1,3-thiazin-4-ones, gained momentum due to their observed biological activities. semanticscholar.org For instance, the development of the anti-anxiety and muscle relaxant drug chlormezanone, a 1,3-thiazin-4-one derivative, spurred further investigation into this heterocyclic system. semanticscholar.org
Over the years, various synthetic methods have been developed to access the 1,3-thiazine core. pharmacophorejournal.com These include condensation reactions, cycloadditions, and ring transformations. pharmacophorejournal.com The exploration of these synthetic routes has not only expanded the library of 1,3-thiazinone derivatives but has also led to the discovery of new and sometimes unexpected chemical behaviors of these compounds. nih.gov
Structural Features and Nomenclature of 2,5-Diphenyl-6H-1,3-thiazin-6-one
This compound belongs to the 1,3-thiazine class of heterocyclic compounds. The core of this molecule is a six-membered ring containing a nitrogen atom at position 1, a sulfur atom at position 3, and a carbonyl group (ketone) at position 6. The "6H" designation in the name indicates that position 6 of the ring is saturated and bears a hydrogen atom in the parent system, though in this case, it is part of the ketone functionality.
The key structural features of this compound are the two phenyl groups attached to the thiazine (B8601807) ring at positions 2 and 5. These bulky aromatic substituents significantly influence the molecule's conformation and properties. The nomenclature, "this compound," precisely describes this arrangement, following the standard rules of chemical nomenclature for heterocyclic compounds.
| Structural Feature | Description |
| Core Heterocycle | 6H-1,3-Thiazine |
| Functional Group | Ketone at C6 |
| Substituents | Phenyl group at C2, Phenyl group at C5 |
Overview of Research Trajectories for Six-Membered N,S-Heterocycles
Research into six-membered nitrogen and sulfur-containing heterocycles, including 1,3-thiazines, is a dynamic and evolving field. frontiersin.orgfrontiersin.org A significant portion of this research is driven by the quest for new therapeutic agents. researchgate.net Derivatives of 1,3-thiazine have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties. pharmacophorejournal.comderpharmachemica.com
Beyond medicinal chemistry, these heterocycles are also explored for their potential in materials science. nih.gov The unique electronic properties conferred by the nitrogen and sulfur atoms make them candidates for the development of novel molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com Furthermore, the development of efficient and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, continues to be a major focus, enabling the creation of diverse molecular architectures for further study. researchgate.net The versatility of these compounds ensures that they will remain a subject of considerable scientific interest for the foreseeable future. arkat-usa.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-1,3-thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS/c18-16-14(12-7-3-1-4-8-12)11-17-15(19-16)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKGKAZWPJCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(SC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Diphenyl 6h 1,3 Thiazin 6 One and Its Analogues
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of the 1,3-thiazin-6-one scaffold. These methods typically involve the formation of the heterocyclic ring from one or more acyclic precursors through the intramolecular or intermolecular condensation with the elimination of a small molecule like water or an alcohol.
Synthesis via Chalcone Intermediates and Thioamides/Thioureas
A prevalent method for synthesizing 1,3-thiazine derivatives involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thioamides or thioureas. imist.maderpharmachemica.comjapsonline.com Chalcones, which are α,β-unsaturated ketones, serve as excellent Michael acceptors for the sulfur nucleophile of the thioamide or thiourea (B124793). The initial Michael addition is followed by an intramolecular cyclization and dehydration to afford the 6H-1,3-thiazin-6-one ring system.
For instance, the condensation of appropriately substituted chalcones with diphenyl thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) has been reported to yield substituted 4,6-diaryl-2-imino-diphenyl-6H-1,3-thiazines. derpharmachemica.com Similarly, the reaction of chalcones with thiourea can lead to the formation of 2-amino-1,3-thiazine derivatives. imist.majapsonline.com The versatility of this method lies in the ability to introduce a wide range of substituents on the aromatic rings of the chalcone, thereby allowing for the synthesis of a diverse library of 1,3-thiazin-6-one analogues.
| Reactant 1 | Reactant 2 | Product | Reference |
| Chalcone | Diphenyl Thiourea | 4,6-Diaryl-2-imino-diphenyl-6H-1,3-thiazine | derpharmachemica.com |
| Chalcone | Thiourea | 2-Amino-1,3-thiazine derivative | imist.majapsonline.com |
Reactions Involving α,β-Unsaturated Ketones and S-Nucleophiles
Expanding on the use of chalcones, various α,β-unsaturated ketones can react with sulfur nucleophiles to form the 1,3-thiazine ring. A study demonstrated the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives through the BF3·Et2O-catalyzed reaction of selected α,β-unsaturated ketones with thiobenzamide (B147508) at room temperature. nih.gov This approach highlights the utility of Lewis acid catalysis in promoting the cyclocondensation reaction.
Cyclization of Acyclic Precursors containing N, C, and S Moieties
The 1,3-thiazin-6-one ring can also be constructed by the cyclization of acyclic precursors that already contain the necessary nitrogen, carbon, and sulfur atoms in a linear or branched chain. For example, β-ketothioamides have been identified as versatile precursors for various heterocyclic frameworks, including those related to thiazinones. chim.it The cyclization can be induced by various reagents and conditions, leading to the formation of the six-membered ring. Another approach involves the reaction of (chlorocarbonyl)phenyl ketene (B1206846) with thiobenzamide, which readily produces 4-hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-one. semanticscholar.org
Multi-Component Reactions (MCRs) for Thiazinone Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful and efficient tools for the synthesis of complex heterocyclic systems, including 1,3-thiazinones. tandfonline.comresearchgate.netmdpi.comresearchgate.netjocpr.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.
Isocyanide-Based Multicomponent Cyclizations
Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that have been successfully employed in the synthesis of various nitrogen-containing heterocycles. dntb.gov.uaresearchgate.netnih.govfrontiersin.orgmdpi.com In the context of thiazinone synthesis, isocyanides can react with suitable precursors to construct the heterocyclic ring in a convergent manner. For example, a one-pot, three-component reaction of dialkyl acetylenedicarboxylates, alkyl or aryl isocyanides, and 2-thioxopyrimidin-4-ones has been reported to afford functionalized pyrimido[2,1-b] researchgate.netCurrent time information in Bangalore, IN.thiazin-6-ones in good yields. tandfonline.comtandfonline.com The reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate, which is then trapped by the thioxopyrimidinone.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Dialkyl Acetylenedicarboxylate | Isocyanide | 2-Thioxopyrimidin-4-one | Pyrimido[2,1-b] researchgate.netCurrent time information in Bangalore, IN.thiazin-6-one | tandfonline.comtandfonline.com |
| Isothiocyanate | Hydrazine (B178648) Monohydrate | Aldehyde | researchgate.netCurrent time information in Bangalore, IN.-Thiazinone | researchgate.net |
One-Pot Synthetic Strategies
Beyond specific IMCRs, other one-pot strategies have been developed for the efficient synthesis of 1,3-thiazinones. A novel and regioselective protocol for the synthesis of researchgate.netCurrent time information in Bangalore, IN.-thiazinones has been described via a multicomponent reaction of readily available isothiocyanates, hydrazine monohydrate, aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net This method offers operational simplicity and provides a direct route to synthetically useful researchgate.netCurrent time information in Bangalore, IN.-thiazinone compounds in good to excellent yields. researchgate.net Furthermore, a one-pot synthesis of 2-hydrazinyl-4,6-diphenyl-6H-1,3-thiazine has been reported, showcasing the versatility of one-pot procedures in assembling the thiazinone core. researchgate.net
Green Chemistry Principles in 1,3-Thiazinone Synthesis
The application of green chemistry principles to the synthesis of 1,3-thiazinones aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also lead to improved reaction rates and yields.
A notable example is the three-component synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-one analogues. nih.gov This method utilizes 2-methyl-2-phenyl-1,3-oxathiolan-5-one, which is synthesized from 2-mercaptoacetic acid and acetophenone (B1666503) with lithium bromide as a catalyst. nih.gov The subsequent reaction with an aromatic aldehyde and N-aryldithiocarbamic acid proceeds under solvent-free conditions with microwave irradiation to yield the desired 1,3-thiazine derivatives. rsc.org Another eco-friendly, solvent-free method involves the one-pot, three-component reaction of thiohydantoins, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione. researchgate.nettandfonline.com This reaction, catalyzed by a catalytic amount of p-toluene sulfonic acid at 120°C, produces novel imidazo[2,1-b] jmaterenvironsci.comresearchgate.netthiazin derivatives in good to excellent yields. researchgate.nettandfonline.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and enhanced product purity. jmaterenvironsci.comtsijournals.com This technology has been successfully applied to the synthesis of various 1,3-thiazine derivatives.
One such protocol involves the condensation of 3-arylamino-2-cyano-3-mercaptoacrylamides with various aldehydes using lemon juice as a natural acid catalyst and solvent under microwave irradiation. jmaterenvironsci.comresearchgate.net This method is lauded for its efficiency, fast reaction rates, and excellent yields. jmaterenvironsci.com The reaction time is significantly reduced to minutes, and the work-up is simple, making it an environmentally friendly process. jmaterenvironsci.com The yields can be influenced by the electronic nature of the substituents on the aldehyde, with electron-donating groups generally leading to higher yields. jmaterenvironsci.com
Another microwave-assisted, one-pot synthesis of 2-aryl-5,6-dihydro-4H-1,3-thiazines has been developed from allyl arylamides. scilit.com This protocol utilizes Lawesson's reagent to transform the allyl arylamide into a thioamide, which then undergoes a tandem intramolecular sulfa-Michael reaction under microwave conditions. scilit.com
The synthesis of 4,6-diphenyl substituted thiazine (B8601807) derivatives has also been achieved using both conventional and microwave-assisted methods, with the latter demonstrating superior results in terms of reaction time and yield. tsijournals.com
Application of Environmentally Benign Solvents (e.g., Polyethylene (B3416737) Glycol)
The use of environmentally benign solvents is a cornerstone of green chemistry, and polyethylene glycol (PEG) has gained prominence as a recyclable, non-toxic, and inexpensive reaction medium. tsijournals.comresearchgate.netnih.gov
A one-pot, multi-component synthesis of 1,3-thiazine derivatives has been developed using substituted acetophenones, aromatic aldehydes, and thiourea in PEG-400. nih.govacademie-sciences.fr This reaction, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), proceeds efficiently at 45°C. nih.govacademie-sciences.fr PEG's insolubility in ether facilitates the isolation of the desired 1,3-thiazine products. nih.gov
However, it is important to note that the choice of solvent can be critical. In an attempt to synthesize 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives, the reaction did not proceed in polyethylene glycol (PEG) even after 24 hours. japsonline.com In contrast, the reaction was successful in polypropylene (B1209903) glycol (PPG), possibly due to its immiscibility with water, which aids in the removal of water during the formation of the thiazolidin-4-one ring. japsonline.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yields and ensuring the efficiency and economic viability of a synthetic process. This includes the selection of appropriate catalysts, promoters, temperature, and reaction time.
Catalytic Systems and Promoters in Thiazinone Synthesis
The choice of catalyst can significantly influence the outcome of a reaction. In the synthesis of 1,3-thiazine derivatives, various catalytic systems have been explored to enhance reaction rates and yields.
Ceric ammonium nitrate (CAN) has been effectively used as a catalyst in the one-pot synthesis of 1,3-thiazines in PEG-400. academie-sciences.fr The study demonstrated that the addition of 10% CAN led to a 66% higher product yield and a significant reduction in reaction time. academie-sciences.fr
Lemon juice, containing citric and ascorbic acids, has been employed as a natural and effective acid catalyst in the microwave-assisted synthesis of 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones. jmaterenvironsci.com
ZnO nanoparticles have also emerged as a cost-effective and reusable catalyst for the synthesis of thiazine derivatives, offering high yields and shorter reaction times. researchgate.net In another approach, gold catalysts, specifically IC and IB, have shown high efficacy in the formation of 1,3-thiazines, achieving yields of up to 99% with a 1 mol% catalyst loading at 60°C. acs.org
The following table summarizes the performance of different catalytic systems in the synthesis of 1,3-thiazine derivatives.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Aldehyde, Acetophenone, Thiourea | PEG-400 | 45°C | 95 | academie-sciences.fr |
| Lemon Juice | 3-Arylamino-2-cyano-3-mercaptoacrylamides, Aldehydes | Lemon Juice | Microwave | up to 96 | jmaterenvironsci.com |
| ZnO Nanoparticles | Chalcones, Urea/Thiourea | Ethanol | Reflux | High | researchgate.net |
| Gold Catalyst (IC) | Thiourea derivative | MeCN | 60°C, 5h | 99 | acs.org |
| p-Toluene Sulfonic Acid | Thiohydantoin, Aldehyde, Dimedone | Solvent-free | 120°C, 3h | 77-89 | researchgate.nettandfonline.com |
Influence of Temperature and Reaction Time on Product Formation
Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal product formation and minimize the formation of byproducts.
In the CAN-catalyzed synthesis of 1,3-thiazines, it was observed that while an increase in temperature led to faster reaction completion, it also resulted in a reduction in product yield, likely due to decomposition at higher temperatures. academie-sciences.fr The optimal temperature was found to be 45°C. academie-sciences.fr
For the synthesis of 1,3-thiazin-4-one from methyl acetylenecarboxylate, cyclohexylamine, and carbon disulfide in water, increasing the reaction time and temperature did not improve the yield and led to the formation of multiple byproducts. clockss.org
Microwave-assisted syntheses generally benefit from significantly reduced reaction times. For instance, the synthesis of 4,6-diphenyl substituted thiazine derivatives required only 3-5 minutes under microwave irradiation, compared to an hour with conventional heating. tsijournals.com Similarly, a microwave-assisted synthesis of 1,3,5-triazine (B166579) derivatives was optimized at 180°C for 20 minutes to achieve high yields. mdpi.com
The table below illustrates the impact of reaction time and temperature on the yield of selected 1,3-thiazine syntheses.
| Synthesis | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| 1,3-Thiazine derivatives | CAN/PEG-400 | Room Temp | 21h | 29 | academie-sciences.fr |
| 1,3-Thiazine derivatives | CAN/PEG-400 | 45 | 7h | 95 | academie-sciences.fr |
| 1,3-Thiazine derivatives | CAN/PEG-400 | 60 | 5h | 90 | academie-sciences.fr |
| 1,3-Thiazine derivatives | CAN/PEG-400 | 80 | 3h | 82 | academie-sciences.fr |
| 1,3-Thiazin-4-one | Water/Conventional | Room Temp | 120 min | 43 | clockss.org |
| 1,3-Thiazin-4-one | Water/Conventional | Room Temp | 180 min | 52 | clockss.org |
| 1,3-Thiazin-4-one | Water/Conventional | 70 | 120 min | 28 | clockss.org |
| 4,6-Diphenyl substituted thiazine | NaOH/PEG-400/Conventional | 65 | 1h | 82 | tsijournals.com |
| 4,6-Diphenyl substituted thiazine | NaOH/PEG-400/Microwave | - | 3-5 min | 96 | tsijournals.com |
Stereoselective Synthesis of Substituted 1,3-Thiazin-6-ones
The construction of stereochemically defined 1,3-thiazin-6-ones involves the careful selection of starting materials and reaction conditions to favor the formation of one stereoisomer over others. Key strategies include the use of chiral auxiliaries, substrate-controlled diastereoselection, and catalyst-controlled enantioselective reactions.
One of the most pertinent examples involves the diastereoselective synthesis of highly substituted 1,3-thiazinan-4-ones, which are precursors to the desired 6-one series. For instance, the reaction of N-substituted-2-(2,4-dinitrophenyl) hydrazinecarbothioamides with 2,3-diphenylcyclopropenone has been shown to yield stereoselective 5,6-diphenyl-1,3-thiazinan-4-one derivatives. researchgate.net This reaction proceeds via a nucleophilic attack of the thioamide sulfur on the cyclopropenone, followed by ring opening and intramolecular cyclization, where the relative stereochemistry at the C5 and C6 positions is controlled by the reaction pathway. researchgate.net
Another relevant approach is the ionic liquid-promoted one-pot diastereoselective synthesis of 2,5-diamino- or 2-amino-5-mercapto-1,3-thiazin-4-ones. researchgate.net This method involves a tandem Knoevenagel condensation, Michael addition, and subsequent ring transformation, where the stereochemistry at the C5 position is established during the Michael addition step. researchgate.netpharmacophorejournal.com The use of a masked amino or mercapto acid in this multicomponent reaction allows for the introduction of a substituent at the C5 position with a degree of diastereoselectivity. researchgate.netpharmacophorejournal.com
While these examples focus on 1,3-thiazin-4-ones, the principles can be applied to the synthesis of 1,3-thiazin-6-ones. A plausible strategy for the stereoselective synthesis of 2,5-diphenyl-6H-1,3-thiazin-6-one would involve the initial diastereoselective construction of a 5-phenyl-substituted intermediate, followed by the introduction of the 2-phenyl group and subsequent oxidation or rearrangement to the final 6-one.
A general and facile method for the synthesis of the 6H-1,3-thiazin-6-one core involves the base-promoted [3+3] cyclization of cyclopropenethiones with amides. researchgate.netrsc.org To achieve a stereoselective outcome, one could envision starting with a chiral, non-racemic 2-phenylcyclopropenethione or a chiral amide.
The following tables summarize key findings from the literature on the stereoselective synthesis of related 1,3-thiazine derivatives, which could inform a rational design for the synthesis of stereochemically pure this compound.
Table 1: Diastereoselective Synthesis of Substituted 1,3-Thiazinan-4-ones
| Starting Material 1 | Starting Material 2 | Product | Key Features | Reference |
| N-substituted-2-(2,4-dinitrophenyl) hydrazinecarbothioamide | 2,3-Diphenylcyclopropenone | (5S,6S,Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one | High diastereoselectivity at C5 and C6 positions. | researchgate.net |
| 2-Phenyl-1,3-oxazol-5-one | Aromatic Aldehyde and Thiourea | Diastereomers of 2,5-diamino-1,3-thiazin-4-one | One-pot, three-component reaction with diastereoselectivity. | researchgate.netpharmacophorejournal.com |
Table 2: General Synthesis of the 6H-1,3-Thiazin-6-one Core
| Reactant 1 | Reactant 2 | Product Core | Method | Reference |
| Cyclopropenethione | Amide | 6H-1,3-Thiazin-6-one | Base-promoted [3+3] cyclization. | researchgate.netrsc.org |
| Chalcone | Diphenyl Thiourea | 4,6-Diaryl-2-imino-diphenyl-6H-1,3-thiazine | Cyclization reaction. | derpharmachemica.comnih.gov |
Based on these precedents, a proposed stereoselective route to this compound could involve the following conceptual steps:
Diastereoselective Michael Addition: Reaction of a chiral α,β-unsaturated ester or ketone bearing a phenyl group with a suitable sulfur nucleophile to establish the stereocenter at the C5 position.
Cyclization with a Phenyl-containing Amidine or Thioamide: The resulting intermediate could then be cyclized with a reagent that introduces the 2-phenyl group, such as benzamidine (B55565) or thiobenzamide, to form the 1,3-thiazine ring.
Final Oxidation/Rearrangement: A final oxidation or rearrangement step would then yield the target this compound.
Further research and methodological development are required to realize a high-yielding and highly stereoselective synthesis of this specific compound.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive evidence for the predominance of the 4-hydroxy tautomer in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's atomic framework. semanticscholar.org
The ¹H NMR spectrum, recorded in DMSO-d₆, displays characteristic signals that confirm the enolic structure. A distinct, sharp singlet appears far downfield at approximately 12.51 ppm, which is indicative of the acidic proton of the enolic hydroxyl (-OH) group. semanticscholar.org The spectrum also features a complex multiplet in the aromatic region, spanning from δ 7.11 to 8.18 ppm, integrating to ten protons. This multiplet corresponds to the protons of the two phenyl rings attached at the C2 and C5 positions of the thiazinone core. semanticscholar.org The absence of a signal for a methine proton at the C5 position further rules out other potential tautomeric forms. semanticscholar.org
Interactive Table: ¹H NMR Chemical Shifts for 4-hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-one You can sort and filter the data by clicking on the headers.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 12.51 | Singlet (s) | 1H | Enolic OH | semanticscholar.org |
| 8.18 - 7.11 | Multiplet (m) | 10H | Aromatic protons (2 x C₆H₅) | semanticscholar.org |
The ¹³C NMR spectrum provides crucial insights into the carbon skeleton of the molecule and strongly supports the 4-hydroxy tautomer structure. A key signal is observed at δ 178.65 ppm, which is assigned to the carbonyl carbon (C=O) at the C6 position. semanticscholar.org This chemical shift is characteristic of a carbonyl group within a thiazinone ring system. semanticscholar.org The spectrum also shows signals for the C2 and C4 carbons at δ 172.10 and δ 166.63 ppm, respectively, consistent with their involvement in an enolized C=C-OH system conjugated with the C=N bond. semanticscholar.org The carbon at the C5 position, substituted with a phenyl group, resonates at δ 104.55 ppm. semanticscholar.org The remaining signals in the aromatic region (δ 126.95-135.71 ppm) correspond to the carbons of the two phenyl substituents. semanticscholar.org
Interactive Table: ¹³C NMR Chemical Shifts for 4-hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-one You can sort and filter the data by clicking on the headers.
| Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|
| 178.65 | C6 (C=O) | semanticscholar.org |
| 172.10 | C2 or C4 | semanticscholar.org |
| 166.63 | C2 or C4 | semanticscholar.org |
| 135.71 - 126.95 | Aromatic Carbons (2 x C₆H₅) | semanticscholar.org |
| 104.55 | C5 | semanticscholar.org |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming the complete structural connectivity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by identifying the specific functional groups present in the molecule.
The IR spectrum of the compound provides direct evidence for the key functional groups that define the 4-hydroxy tautomer. semanticscholar.org A prominent broad absorption band is observed at approximately 3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the enolic hydroxyl group. semanticscholar.org The spectrum also displays a strong absorption at 1605 cm⁻¹, assigned to the stretching vibration of the C=O group at the C6 position. semanticscholar.org Another significant band appears at 1565 cm⁻¹, corresponding to the C=N stretching vibration within the thiazinone ring. semanticscholar.org
Interactive Table: Key IR Absorption Bands for 4-hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-one You can sort and filter the data by clicking on the headers.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3200 (broad) | Stretching | O-H (Enol) | semanticscholar.org |
| 1605 | Stretching | C=O (Amide) | semanticscholar.org |
| 1565 | Stretching | C=N | semanticscholar.org |
Experimental Raman spectra for 2,5-diphenyl-6H-1,3-thiazin-6-one are not extensively reported in the surveyed literature. However, Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.
For this compound, Raman spectroscopy would be useful for analyzing the symmetric stretching vibrations of the phenyl rings and the heterocyclic backbone. Furthermore, vibrations involving the sulfur atom, such as C-S stretching, would be readily observable. In related thiazine (B8601807) structures, Raman spectroscopy has been employed to study low-frequency vibrations and investigate noncovalent interactions, such as chalcogen and halogen bonds, which influence crystal packing. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, mass spectral data provides definitive confirmation of its molecular formula and offers insights into its structural stability.
Electron Ionization Mass Spectrometry (EI-MS) of related 1,3-thiazine derivatives typically shows a prominent molecular ion peak [M]+, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one, a related compound, confirms its molecular weight to be 269.35 g/mol . nih.gov In the case of this compound, similar techniques would be employed to confirm its expected molecular weight.
The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The cleavage of the thiazinone ring and the loss of substituent groups lead to the formation of characteristic fragment ions. For example, in the mass spectrum of 2-(3,6-diphenyl-7H- researchgate.netscispace.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazin-7-ylidene)-1-phenylethanone, a complex heterocyclic system, the molecular ion peak is observed at m/z 412.11 [M+H]+. rsc.org Analysis of these fragments helps in piecing together the molecular structure.
Table 1: Illustrative Mass Spectrometry Data for Related Thiazine Derivatives
| Compound | Molecular Formula | Observed m/z [M+H]+ | Reference |
| 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | C16H15NOS | Not specified | nih.gov |
| 2-(3,6-Diphenyl-7H- researchgate.netscispace.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazin-7-ylidene)-1-phenylethanone | C24H16N4OS | 412.11 | rsc.org |
| 6-Phenyl-6,6a-dihydro-5H,9H- researchgate.netscispace.comthiazino[4'',3'':4',5']thieno[2',3':4,5]thiazolo[3,2-a]quinazoline-5,8(11H)-dione | C22H15N3O3S3 | Not specified | acs.org |
Note: This table provides examples from related structures to illustrate the application of mass spectrometry. Specific data for this compound would follow a similar pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound provides information about the π-electron system and other chromophores present in the molecule.
The UV-Vis spectrum of 1,3-thiazine derivatives typically exhibits absorption bands corresponding to π→π* and n→π* transitions. The phenyl groups and the C=C and C=N bonds within the thiazinone ring are the primary chromophores. For example, the UV-Vis spectrum of 3,5-diaryl-1,4-thiazines shows an absorption in the region of λmax 360–380 nm, which is attributed to the n→π* transition of the thiazine chromophore. thieme-connect.de
In a study of 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a precursor for a diphenyl substituted thiazine, UV-Visible analysis revealed absorption maxima at 230 nm and 345 nm, corresponding to electronic transitions within the molecule. tsijournals.com The synthesized 4-(2-amino-6-(4-chlorophenyl)-6H-1,3-thiazin-4-yl)phenol showed absorption maxima at 227 nm and 267 nm. tsijournals.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by predicting absorption wavelengths and identifying the specific molecular orbitals involved in the electronic transitions. nih.gov
Table 2: UV-Vis Absorption Data for Related Thiazine Derivatives
| Compound | Solvent | λmax (nm) | Transition Type (Tentative) | Reference |
| 3,5-Diaryl-1,4-thiazines | Not specified | 360-380 | n→π | thieme-connect.de |
| 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Not specified | 230, 345 | π→π | tsijournals.com |
| 4-(2-amino-6-(4-chlorophenyl)-6H-1,3-thiazin-4-yl)phenol | Not specified | 227, 267 | π→π* | tsijournals.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of compounds related to this compound reveals detailed structural features. For instance, the crystal structure of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide shows that the thiazine ring adopts an envelope conformation with the sulfur atom at the flap position. nih.gov The two phenyl rings in this molecule are nearly perpendicular to each other. nih.gov Similarly, in 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one, the six-membered thiazine ring is in a half-chair conformation. nih.gov The phenyl substituents are almost perpendicular to each other, with a dihedral angle of 87.06(9)°. nih.gov
These studies provide precise measurements of bond lengths and angles, which can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT). scispace.com
Table 3: Crystallographic Data for Related Thiazine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| rac-2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide | Not specified | Not specified | Thiazine ring in envelope conformation | nih.gov |
| 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | Monoclinic | P21/c | Thiazine ring in half-chair conformation | nih.gov |
| rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione | Monoclinic | P21/c | Thiazine ring in half-chair pucker | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions. scispace.com
For related heterocyclic compounds, Hirshfeld surface analysis has revealed the dominant role of specific interactions in crystal packing. For example, in the crystal structure of 2,2-diphenyl-2H,3H,5H,6H,7H-imidazo[2,1-b] researchgate.netnih.govthiazin-3-one, the most significant contributions to the crystal packing come from H···H (49.4%), H···C/C···H (26.6%), H···S/S···H (9.1%), and H···O/O···H (7.1%) interactions. researchgate.net In another example, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, H···H contacts account for 45% of the intermolecular interactions, while C···H/H···C and O···H/H···O interactions contribute 32.1% and 17.9%, respectively. nih.gov These analyses, often presented as 2D fingerprint plots, provide a quantitative summary of the intermolecular contacts. nih.gov
In the crystal of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide, homochiral molecules form slabs that are held together by C—H⋯O interactions, forming infinite chains. nih.gov Stacking is further aided by edge-to-face interactions between the phenyl rings of racemic molecules. nih.gov
Reactivity Profile and Mechanistic Studies of 2,5 Diphenyl 6h 1,3 Thiazin 6 One
Electrophilic Aromatic Substitution Reactions on Phenyl Moieties
Currently, there are no available research findings in the reviewed scientific literature that detail electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, conducted on the phenyl moieties of 2,5-diphenyl-6H-1,3-thiazin-6-one.
Nucleophilic Additions and Substitutions on the Thiazinone Ring
The reactivity of the thiazinone ring is influenced by the presence of multiple functional groups, including the carbonyl group and the heteroatoms. The enolic 4-hydroxy group in the stable tautomer plays a significant role in the molecule's reactivity.
While direct nucleophilic attack at the C6-carbonyl is not extensively documented, studies on the reaction of the tautomer, 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones, with electrophiles like aldehydes have been reported. One notable study investigated the reaction with chromone-3-carboxaldehydes in the presence of pyridine (B92270). researchgate.net
This reaction does not proceed via a simple carbonyl addition. Instead, it involves a more complex pathway initiated by the nucleophilic character of the C5 position of the thiazinone, facilitated by the enolic hydroxyl group. The reaction with 3-formylchromones leads to a mixture of two novel fused heterocyclic systems, demonstrating the compound's utility as a building block for more complex structures. The formation of these products depends on the specific substituents and reaction conditions. researchgate.net The two major product types formed are N-thioaroyl-5-hydroxy-2H,5H-pyrano[3,2-c]chromen-2-one-3-carboxamides and 2-aryl-5-(4′-oxochromen-3′-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] arabjchem.orgontosight.aithiazine-4,7-diones. researchgate.net
| Reactant A | Reactant B | Conditions | Products | Ref |
| 2-Aryl-4-hydroxy-6H-1,3-thiazin-6-one | 3-Formylchromone | Pyridine | N-thioaroyl-5-hydroxy-2H,5H-pyrano[3,2-с]chromen-2-one-3-carboxamides | researchgate.net |
| 2-Aryl-4-hydroxy-6H-1,3-thiazin-6-one | 3-Formylchromone | Pyridine | 2-Aryl-5-(4′-oxochromen-3′-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] arabjchem.orgontosight.aithiazine-4,7-diones | researchgate.net |
Based on a review of the available literature, specific studies detailing reactions at the nitrogen (N3) and sulfur (S1) heteroatoms of this compound, such as alkylation or oxidation, have not been reported.
Cycloaddition Reactions of the 1,3-Thiazin-6-one Core
The potential for the 1,3-thiazin-6-one core to participate in cycloaddition reactions is a key area of interest for heterocyclic chemists. However, documented examples for the 2,5-diphenyl substituted derivative are not present in the searched literature.
No research detailing the participation of this compound as a component in [3+2] cycloaddition reactions has been found in the surveyed scientific literature.
Similarly, there are no reports in the reviewed literature of this compound undergoing intermolecular [4+2] Diels-Alder type reactions, either as a diene or a dienophile. The reaction with 3-formylchromones results in a fused pyranothiazine system, but this is understood to be the result of a condensation and subsequent intramolecular cyclization rather than a direct intermolecular cycloaddition. researchgate.net
Ring Transformations and Rearrangements
The 1,3-thiazine core, particularly in derivatives like this compound, is a versatile scaffold that can undergo various ring transformations and rearrangements. These reactions allow for the conversion of the thiazinone ring into other important heterocyclic systems, driven by the inherent reactivity of the N-C-S linkage and the influence of substituents. pharmacophorejournal.com
Interconversion to other Heterocyclic Systems
The this compound ring system can be chemically transformed into a variety of other heterocyclic structures. These transformations often involve reactions with nucleophiles that trigger ring-opening followed by recyclization.
For instance, certain 1,3-thiazine derivatives can be converted to:
Pyrimidines: Reaction with hydrazines can lead to the formation of diaminopyrimidine derivatives. scispace.com For example, the hydrazinolysis of a 1,3-thiazine derivative with hydrazine (B178648) or phenylhydrazine (B124118) can yield the corresponding pyrimidine (B1678525) derivatives. scispace.com
Oxazines: Ring opening and subsequent recyclization under specific conditions, such as in the presence of hydrogen peroxide and sodium hydroxide (B78521), can afford oxazine (B8389632) structures. scispace.comresearchgate.net
Triazoles: Heterocyclization with reagents like thiosemicarbazide, followed by oxidation, can produce triazolopyrimidines. scispace.comresearchgate.net
Pyrazoles: Alkylation of the thiazine (B8601807) ring followed by reaction with hydrazine hydrate (B1144303) can induce a ring transformation to yield pyrazole (B372694) derivatives. scispace.comresearchgate.net
Pyrroline-4-thiones: Certain 1,3-thiazine-2,6-dithiones can be converted to 1,3(6H)-thiazine-6-spiro-2'-thiiranes, which then rearrange to form 2-pyrroline-4-thione derivatives upon heating or treatment with a base. clockss.org
The reaction of 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones with chromone-3-carboxaldehydes can lead to a mixture of novel N-thioaroyl-5-hydroxy-2H,5H-pyrano[3,2-с]chromen-2-one-3-carboxamides and 2-aryl-5-(4′-oxochromen-3′-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] researchgate.nettandfonline.comthiazine-4,7-diones. researchgate.net The yields of these products are dependent on the substituents and reaction conditions. researchgate.net
A summary of representative ring transformations is presented in the table below.
| Starting Thiazine Derivative | Reagent(s) | Resulting Heterocycle | Reference |
| 1,3-Thiazine derivative | Hydrazine/Phenylhydrazine | Diaminopyrimidine | scispace.com |
| 1,3-Thiazine derivative | H₂O₂/NaOH | Oxazine | scispace.comresearchgate.net |
| 1,3-Thiazine derivative | Thiosemicarbazide, I₂/AcOH | Triazolopyrimidine | scispace.comresearchgate.net |
| Alkylated 1,3-Thiazine | Hydrazine hydrate | Pyrazole | scispace.comresearchgate.net |
| 1,3-Thiazine-2,6-dithione | Diazomethane derivatives, Base/Heat | 2-Pyrroline-4-thione | clockss.org |
| 2-Aryl-4-hydroxy-6H-1,3-thiazin-6-one | Chromone-3-carboxaldehydes | Pyrano[3,2-c]chromenone & Pyrano[2,3-d] researchgate.nettandfonline.comthiazine | researchgate.net |
Ring Opening and Recyclization Pathways
The mechanism of these transformations typically involves an initial nucleophilic attack on the 1,3-thiazine ring, leading to its opening. The resulting intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring.
A common pathway involves the attack of a nucleophile at the C-6 carbonyl carbon or the C-2 carbon of the thiazine ring. This can lead to the cleavage of the C-S or C-N bond, opening the ring to form a linear intermediate. This intermediate, possessing reactive functional groups, can then undergo recyclization.
For example, the reaction of some 1,3-thiazine derivatives with aniline (B41778) can result in the formation of an N-phenyl amino pyrimidine derivative. scispace.comresearchgate.net This pyrimidine derivative can then undergo ring opening and recyclization upon treatment with acid or a mixture of hydrogen peroxide and sodium hydroxide to yield an acid derivative or an oxazine, respectively. scispace.comresearchgate.net
In some cases, the ring opening is followed by the extrusion of a small molecule, such as sulfur, to facilitate the formation of the new ring system. For example, desulfurization of certain spiro-thiirane derivatives of 1,3-thiazines can lead to alkene-type products. clockss.org
A proposed mechanism for the formation of pyrazolo[3,4-e] tandfonline.comresearchgate.netrsc.orgdithiazines from dithiazolylidenes involves a thiophilic attack, ring opening to a disulfide intermediate, and subsequent intramolecular cyclization. acs.org
Photochemical Transformations
The photochemical reactivity of this compound and related compounds is an area of interest, although specific studies on this exact compound are limited. However, the photochemistry of related heterocyclic systems provides insights into potential transformations.
For instance, the photolysis of 1,2,3-triazine (B1214393) in solution has been shown to lead to photodissociation, with quantum yields dependent on the wavelength of irradiation and the solvent. researchgate.net Related 5(4H)-thiazolones can undergo [2+2]-photocycloaddition reactions to form cyclobutane (B1203170) derivatives. acs.org It is plausible that the 1,3-thiazine ring in this compound could exhibit photochromism, a reversible transformation between two forms with different absorption spectra upon exposure to light, a phenomenon observed in related benzothiazine systems. core.ac.uk
Detailed Mechanistic Investigations using Spectroscopic and Computational Techniques
Understanding the reaction mechanisms of this compound and its derivatives relies heavily on a combination of spectroscopic and computational methods. These techniques allow for the identification of transient species and the characterization of energy landscapes for the reactions.
Identification of Reaction Intermediates
Spectroscopic techniques are crucial for identifying and characterizing the transient intermediates that are formed during the chemical transformations of 1,3-thiazines.
Infrared (IR) Spectroscopy: Can be used to detect the presence of key functional groups in intermediates, such as the C≡N and C=O groups observed in the synthesis of aminocyano-thiazinone derivatives. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of both stable products and, in some cases, reaction intermediates. For example, ¹H NMR has been used to identify the NH₂ and aromatic protons in aminothiazine derivatives. scispace.com
Mass Spectrometry (MS): Provides information about the molecular weight of intermediates and products, aiding in their identification. mdpi.com
X-ray Crystallography: Offers definitive structural proof of isolated intermediates or products, as demonstrated in the characterization of a disulfide intermediate in a dithiazine synthesis. acs.org
In the synthesis of 1,3-thiazinones from chlorocarbonyl ketenes and thioamides, the formation of a specific tautomer was confirmed through spectral data, including ¹³C NMR which showed a characteristic signal for the C=O group attached to the sulfur atom. semanticscholar.org
Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a significant role in understanding the energetics of reaction pathways, including the analysis of transition states.
DFT calculations have been employed to confirm the sequential addition-substitution mechanism in the synthesis of 2-mercapto dihydrothiazines. mdpi.com Such computational studies can provide insights into the activation energies of different reaction steps, helping to rationalize the observed product distributions.
For related heterocyclic systems, computational methods have been used to study the optical and electronic properties of oligomers and to propose mechanisms for their formation. researchgate.net While specific transition state analyses for reactions of this compound are not widely reported, the application of these techniques to similar systems highlights their potential for elucidating the detailed mechanistic pathways of this compound.
Synthetic Derivatization and Functionalization Strategies
Modification of the Phenyl Substituents
The two phenyl rings attached to the 2,5-diphenyl-6H-1,3-thiazin-6-one core offer prime locations for synthetic modification. By introducing different functional groups onto these aromatic rings, chemists can systematically alter the electronic and steric properties of the entire molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the phenyl substituents can be finely tuned through the introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategic placement of substituents can significantly influence the reactivity and potential biological activity of the resulting derivatives.
For instance, the incorporation of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, at the para-position of the phenyl rings in related 6-aryl-4-phenyl-6H-1,3-thiazin-2-amine series has been explored. naturalspublishing.compharmacophorejournal.com These groups can increase the electron density of the aromatic system, potentially enhancing the molecule's interaction with biological targets. Research has shown that such modifications can lead to compounds with enhanced antimicrobial activity. naturalspublishing.compharmacophorejournal.com
Table 1: Examples of Substituted Phenyl Groups in Thiazine (B8601807) Derivatives
| Substituent | Type | Position on Phenyl Ring |
|---|---|---|
| -OH | Electron-Donating | para |
| -OCH3 | Electron-Donating | para |
| -CH3 | Electron-Donating | Not specified |
| -NO2 | Electron-Withdrawing | Not specified |
| -Cl | Electron-Withdrawing | Not specified |
Halogenation and Nitration Reactions
Specific reactions like halogenation and nitration are commonly employed to introduce halo and nitro groups, respectively, onto the phenyl rings. While direct halogenation or nitration of the parent this compound is not extensively detailed in the provided context, the synthesis of derivatives bearing these groups is often achieved by using appropriately substituted starting materials. tandfonline.comderpharmachemica.com For example, chalcones derived from halogenated or nitrated aromatic aldehydes can be cyclized with thiourea (B124793) to yield the corresponding substituted thiazinones. derpharmachemica.com The synthesis of 2,6-dibromo derivatives of related λ6-thiazine 1-oxides has been achieved through ring bromination with bromine in acetic acid. thieme-connect.de
Functionalization of the Thiazinone Ring
The thiazinone ring itself is a hub of reactivity, offering several sites for functionalization that can lead to significant structural diversification.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are key strategies for modifying the thiazinone scaffold. These reactions can occur at different positions, including the ring nitrogen. The synthesis of N-alkylated-4,6-diphenyl-2H-1,3-thiazin-2-imine has been reported, demonstrating the feasibility of introducing alkyl groups onto the thiazine nitrogen. sdiarticle4.com This was achieved by reacting 4,6-diphenyl-2H-1,3-thiazin-2-imine with 1-(2-chloroethyl)piperidine (B1294334) hydrochloride. sdiarticle4.com Similarly, acylation can introduce acyl groups, further expanding the chemical space of these derivatives. The synthesis of N-[6-(4-substitutedphenyl)-4-phenyl-6H-1,3-thiazin-yl] acetamides is an example of N-acylation in a related thiazine system. pharmacophorejournal.com
Reactions at the Nitrogen and Sulfur Atoms
The nitrogen and sulfur heteroatoms within the 1,3-thiazine ring are focal points for chemical reactions. researchgate.net The ring nitrogen can participate in various reactions, including those leading to the formation of fused heterocyclic systems. researchgate.net Oxidation and reduction of the sulfur atom are also notable transformations. researchgate.net For instance, the oxidation of the sulfur atom can lead to thiazine-1-oxides. thieme-connect.de The nitrogen atom can also be a site for the introduction of various substituents, including dialkylaminoalkyl, N-acylaminoalkyl, and N-sulfonylaminoalkyl groups, as demonstrated in the modification of related phenothiazine (B1677639) systems. nih.gov
Synthesis of Annulated and Fused 1,3-Thiazin-6-one Systems
The synthesis of annulated and fused 1,3-thiazin-6-one systems represents a significant area of research, leading to the creation of more complex and rigid molecular architectures. These polycyclic structures often exhibit unique biological properties.
Several strategies have been developed to construct these fused systems. One approach involves the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction to yield dihydropyrimido[2,1-b] researchgate.netunits.itthiazine-6,7-dicarboxylates. mdpi.comsemanticscholar.org Another method describes the synthesis of 6,7-dihydropyrrolo[2,1-c] researchgate.netunits.itthiazino[3,2-a]pyrazine-4(11bH)-(thi)ones from 1,2-dithiolo-3-(thi)ones. researchgate.netresearchgate.net
Furthermore, imidazo[2,1-b] researchgate.netunits.itthiazines and their annulated analogs are an important class of fused systems. bohrium.com The synthesis of these compounds can be achieved through various cyclization and cyclocondensation reactions. For example, benzimidazo[2,1-b] researchgate.netunits.itthiazines can be prepared via a DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles. bohrium.com The synthesis of novel tetracyclic azasugars fused with benzo[e] researchgate.netunits.itthiazin-4-one has also been reported. researchgate.net
Table 2: Examples of Fused 1,3-Thiazin-6-one Systems
| Fused System | Synthetic Approach |
|---|---|
| Dihydropyrimido[2,1-b] researchgate.netunits.itthiazine-6,7-dicarboxylates | Three-component reaction of 2-amino-4H-1,3-thiazin-4-one derivatives, isocyanides, and dialkyl acetylenedicarboxylates. mdpi.comsemanticscholar.org |
| 6,7-Dihydropyrrolo[2,1-c] researchgate.netunits.itthiazino[3,2-a]pyrazine-4(11bH)-(thi)ones | Reaction of 1,2-dithiolo-3-(thi)ones. researchgate.netresearchgate.net |
| Benzimidazo[2,1-b] researchgate.netunits.itthiazines | DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles. bohrium.com |
Construction of Spiro-Fused Heterocycles
The C6-position of the 1,3-thiazine ring is a key site for the introduction of spirocyclic systems. A notable strategy involves the reaction of related 1,3-thiazine-2,6-dithiones with diazo compounds. For instance, the reaction of 4-aryl-5-(arylsulfonyl)-1,3-thiazine-2,6-dithiones with diphenyldiazomethane at room temperature leads to the formation of 3',3'-diphenyl-1,3(6H)-thiazine-6-spiro-2'-thiiranes in fair to good yields. nih.govclockss.org This reaction proceeds via a [3+2] cycloaddition of the diazoalkane to the C6-thiocarbonyl group, followed by the extrusion of nitrogen gas to form the spiro-thiirane ring.
While this specific example utilizes a dithione derivative, it highlights a viable pathway for creating a spiro center at the C6-position of the 1,3-thiazine core. A similar strategy could be envisioned for this compound, where the C6-keto group could be transformed into a more reactive thioketone to facilitate the cycloaddition.
Another approach to spiro-fused heterocycles involves multicomponent reactions. For example, spiro-substituted 1,3-thiazine analogues can be synthesized by reacting cyanoacetamide with isothiocyanates and cycloketones in a one-pot manner. bohrium.com This demonstrates the potential of multicomponent strategies in generating diverse spiro-fused thiazine derivatives.
The table below summarizes the synthesis of spiro-fused thiiranes from related 1,3-thiazine-2,6-dithiones. nih.govclockss.org
| Starting Thiazine-2,6-dithione (Ar) | Product (Spiro-thiirane) | Yield (%) |
| p-Tolyl | 3',3'-Diphenyl-4-(p-tolyl)-1,3(6H)-thiazine-6-spiro-2'-thiirane-2-thione | 75 |
| Phenyl | 3',3'-Diphenyl-4-phenyl-1,3(6H)-thiazine-6-spiro-2'-thiirane-2-thione | 68 |
| p-Chlorophenyl | 4-(p-Chlorophenyl)-3',3'-diphenyl-1,3(6H)-thiazine-6-spiro-2'-thiirane-2-thione | 72 |
Pyrano[2,3-d]thiazine and Imidazo[2,1-b]thiazine Frameworks
The fusion of additional heterocyclic rings to the this compound scaffold leads to the formation of complex polycyclic systems with potential biological activities.
Pyrano[2,3-d]thiazine Frameworks:
The synthesis of pyrano[2,3-d] Current time information in Bangalore, IN.eurjchem.comthiazine derivatives can be achieved through the reaction of 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones with various aldehydes. eurjchem.comresearchgate.net For instance, the reaction with chromone-3-carboxaldehydes in the presence of pyridine (B92270) results in the formation of 2-aryl-5-(4'-oxochromen-3'-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] Current time information in Bangalore, IN.eurjchem.comthiazine-4,7-diones. researchgate.net This reaction demonstrates the utility of the enolizable 4-hydroxy group and the active methylene (B1212753) group at C5 in constructing the fused pyran ring. Although the starting material is a 4-hydroxy analog of this compound, this strategy highlights a potential functionalization pathway.
The table below illustrates the formation of pyrano[2,3-d]thiazine derivatives from the reaction of 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones with aldehydes. eurjchem.comresearchgate.net
| 2-Aryl-4-hydroxy-6H-1,3-thiazin-6-one (Aryl group) | Aldehyde | Product |
| Phenyl | Chromone-3-carboxaldehyde | 2-Phenyl-5-(4'-oxochromen-3'-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] Current time information in Bangalore, IN.eurjchem.comthiazine-4,7-dione |
| p-Methoxyphenyl | Chromone-3-carboxaldehyde | 2-(p-Methoxyphenyl)-5-(4'-oxochromen-3'-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d] Current time information in Bangalore, IN.eurjchem.comthiazine-4,7-dione |
Imidazo[2,1-b]thiazine Frameworks:
The construction of the imidazo[2,1-b]thiazine framework often involves the cyclization of a 2-aminothiazine derivative. The 2-amino-4,6-diphenyl-6H-1,3-thiazine, a close derivative of the title compound, can serve as a key intermediate for such transformations. For example, condensation-cyclization reactions of 4,6-diphenyl-6H-1,3-thiazin-2-amine with aromatic aldehydes and thioglycolic acid have been reported to yield 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-aryl-thiazolidin-4-one derivatives. rsc.org This reaction showcases the nucleophilicity of the 2-amino group, which can be exploited for the formation of a fused imidazole (B134444) ring.
A more direct approach to imidazo[2,1-b]thiazines involves the gold(I) chloride-promoted nucleophilic cyclization of 2-alkynylthioimidazoles. nih.gov This method provides an atom-economic route to this fused heterocyclic system. While not starting directly from a preformed thiazine ring, it represents a modern synthetic strategy for accessing this framework.
The following table presents examples of synthesized imidazo[2,1-b]thiazine derivatives. biointerfaceresearch.com
| Starting Material (Substituted 2-chloropyridine) | Product (6-{[pyridinyl]oxy}-imidazo[2,1-b] Current time information in Bangalore, IN.eurjchem.comthiazine) | Yield (%) |
| 5-Chloropyridine | 6-[(5-Chloropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.eurjchem.comthiazine | 58 |
| 5-(Trifluoromethyl)pyridine | 2,3-Diphenyl-6-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.eurjchem.comthiazine | 67 |
| 3,5-Dichloropyridine | 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.eurjchem.comthiazine | Not specified |
Development of Libraries of this compound Derivatives
The development of chemical libraries based on a core scaffold is a cornerstone of modern drug discovery and materials science. The this compound structure is an attractive starting point for library synthesis due to its multiple points of diversification.
Multicomponent reactions (MCRs) are particularly well-suited for the rapid generation of diverse libraries of molecules. A one-step protocol for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones has been established through the MCR of in situ-generated 1-azadienes with carbon disulfide. mdpi.com This approach has been utilized to create a small library of these compounds, including a 4,6-diphenyl derivative, by varying the aldehyde and amine components used to generate the 1-azadiene. mdpi.com
Furthermore, libraries of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives have been synthesized by varying the aromatic aldehyde in the condensation-cyclization reaction with 4,6-diphenyl-6H-1,3-thiazin-2-amine and thioglycolic acid. rsc.org This strategy allows for the exploration of the structure-activity relationship by introducing a variety of substituents on the thiazolidinone ring.
The table below showcases a selection of compounds from a synthesized library of 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com
| R1 (from Aldehyde) | R2 (from Amine) | Product (4-R1-6-R2-3,6-dihydro-2H-1,3-thiazine-2-thione) | Yield (%) |
| Phenyl | Phenyl | 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 78 |
| Isopropyl | Phenyl | 4-Isopropyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 65 |
| Phenyl | Isopropyl | 6-Isopropyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 72 |
| Phenyl | Mesityl | 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 55 |
Advanced Research Directions and Future Outlook
Automation and High-Throughput Synthesis in Thiazinone Chemistry
The synthesis of thiazinone derivatives, traditionally a labor-intensive process, is on the cusp of a revolution driven by automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new structures with desirable properties. novalix.comnih.gov Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, significantly increasing the efficiency of chemical discovery. nih.gov
For thiazinone chemistry, an automated platform could be employed to explore the chemical space around the 2,5-diphenyl-6H-1,3-thiazin-6-one core. By systematically varying the substituents on the phenyl rings and the thiazinone backbone, researchers can generate extensive libraries of analogues. novalix.com HTE platforms, often utilizing 96-well plates, allow for the parallel execution and optimization of numerous reactions, screening for variables such as catalysts, solvents, and temperatures to identify the most efficient synthetic pathways. novalix.comresearchgate.net This approach is not only about speed but also about generating vast datasets that can be used to train machine learning models, which can then predict reaction outcomes and guide future synthetic efforts. nih.govchemrxiv.org The integration of these technologies will be pivotal in unlocking the structure-property relationships essential for developing new materials based on the thiazinone scaffold.
Table 1: Conceptual High-Throughput Screening for Thiazinone Analogue Synthesis
| Well Plate Position | Reactant A (Diaryl Ketone) | Reactant B (Thioamide) | Catalyst Screened | Solvent Screened | Observed Yield (%) |
|---|---|---|---|---|---|
| A1 | 1,3-diphenyl-2-propen-1-one | Thiobenzamide (B147508) | BF₃·Et₂O | Toluene | 65 |
| A2 | 1,3-diphenyl-2-propen-1-one | Thiobenzamide | FeCl₃ | Toluene | 58 |
| B1 | 1,3-diphenyl-2-propen-1-one | Thiobenzamide | BF₃·Et₂O | Dioxane | 72 |
| B2 | 1,3-diphenyl-2-propen-1-one | Thiobenzamide | FeCl₃ | Dioxane | 61 |
| C1 | 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one | Thiobenzamide | BF₃·Et₂O | Dioxane | 75 |
| C2 | 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one | Thiobenzamide | BF₃·Et₂O | Dioxane | 70 |
Continuous Flow Chemistry Approaches for Scalable Production
While batch synthesis is suitable for laboratory-scale discovery, scalable and efficient production of this compound necessitates a shift towards continuous flow chemistry. mdpi.comnoelresearchgroup.com Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.comnoelresearchgroup.com
In the context of thiazinone synthesis, a continuous flow setup would involve pumping the starting materials through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This methodology allows for the rapid optimization of reaction conditions, such as residence time, temperature, and stoichiometry. researchgate.net The inherent scalability of flow systems means that a process optimized on a milligram scale can be readily translated to produce kilograms of material simply by running the system for a longer duration or by using parallel reactor lines. sioc-journal.cn This makes flow chemistry an exceptionally powerful tool for the industrial production of thiazinones for applications in materials science. Furthermore, multi-step syntheses can be streamlined into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification steps. noelresearchgroup.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger reactors and process re-optimization. | Straightforward; achieved by extending run time or "numbering-up". sioc-journal.cn |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent; high surface area-to-volume ratio allows for precise temperature control. mdpi.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer; small reaction volumes minimize risk. mdpi.comnoelresearchgroup.com |
| Process Control | Less precise; concentration and temperature gradients can occur. | Highly precise control over residence time, temperature, and pressure. mdpi.com |
| Reaction Optimization | Time-consuming; requires multiple individual experiments. | Rapid; parameters can be adjusted in real-time to find optimal conditions. researchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methods provides more efficient and sustainable routes to complex molecules. For this compound and its derivatives, research is moving beyond classical condensation reactions towards more sophisticated and atom-economical strategies. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a highly efficient approach. researchgate.netresearchgate.net These reactions, sometimes proceeding without a catalyst or solvent, offer a green and cost-effective alternative to traditional methods. researchgate.netresearchgate.net
The exploration of novel catalytic systems is another key research frontier. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of thiazinones, enabling reactions between substrates like α-bromoenals and thioamides with high efficiency. acs.org The addition of Lewis acids, such as copper(II) triflate, can further enhance the enantioselectivity of these reactions. acs.org Furthermore, the use of heterogeneous nanocatalysts, such as silver-based magnetic nanoparticles, is gaining traction. tandfonline.com These catalysts combine high activity with the major advantage of being easily separable and recyclable, aligning with the principles of green chemistry. tandfonline.com Future research will likely focus on discovering new MCRs and developing more active and selective catalytic systems to access a wider range of functionalized thiazinone structures.
Table 3: Catalytic Systems for Thiazinone Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) / Lewis Acid | Annulation of α-bromoenals and thioamides | High yield and enantioselectivity for chiral thiazinones. | acs.org |
| Ferric Chloride (FeCl₃) | Cascade Acylation/Coupling Cyclization | Ligand-free, operationally simple, and uses an inexpensive catalyst. | researchgate.net |
| None (Catalyst-free) | Multicomponent reaction of isothiocyanates, hydrazine (B178648), and acetylenedicarboxylates | Environmentally benign, high atom economy, simple procedure. | researchgate.netresearchgate.net |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Reaction of α,β-unsaturated ketones with thiobenzamide | Effective for synthesizing 5,6-dihydro-4H-1,3-thiazine derivatives. | researchgate.net |
| Silver-based Magnetic Nanocatalysts | One-pot multicomponent reactions | High activity, recyclable, environmentally friendly solvent conditions. | tandfonline.com |
Interdisciplinary Research with Materials Science (excluding biological applications)
While much heterocyclic research is driven by biological applications, the unique electronic and photophysical properties of these compounds make them prime candidates for materials science. tandfonline.com The this compound scaffold, with its extended π-conjugated system incorporating phenyl groups and a sulfur heteroatom, possesses significant potential for the development of novel organic functional materials. societyforscience.org This is an area ripe for interdisciplinary collaboration between synthetic chemists and materials scientists.
Future research could focus on designing and synthesizing thiazinone derivatives for applications in organic electronics. The inherent properties of conjugated heterocyclic systems suggest their potential use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By tuning the electronic properties of the molecule through targeted chemical modifications—for example, by introducing electron-donating or electron-withdrawing groups onto the phenyl rings—researchers could optimize the HOMO/LUMO energy levels for specific electronic applications. The thiazinone core could also serve as a building block for creating larger, more complex conducting polymers or covalent organic frameworks (COFs) with unique optoelectronic or sensing capabilities.
Table 4: Potential Materials Science Applications for Thiazinone Derivatives
| Potential Application | Relevant Structural Feature of Thiazinone Core | Research Goal |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, potential for luminescence. | Synthesize derivatives with high quantum yields and tunable emission colors. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable HOMO/LUMO levels. | Design donor or acceptor materials for efficient charge separation. |
| Organic Field-Effect Transistors (OFETs) | Potential for ordered molecular packing, charge transport capabilities. | Develop materials with high charge carrier mobility. |
| Chemical Sensors | Heteroatoms (N, S) can act as binding sites for analytes. | Create materials that exhibit a detectable optical or electronic change upon binding a target molecule. |
| Conducting Polymers | Can be functionalized for polymerization. | Synthesize polymers with high electrical conductivity and stability. |
Advanced Spectroscopic Techniques for Dynamic Studies (e.g., Ultrafast Spectroscopy)
A deep understanding of the structure and dynamic behavior of this compound is crucial for its development, particularly for applications in materials science that rely on its interaction with light. While standard spectroscopic methods like NMR and IR are essential for structural confirmation mdpi.comuobaghdad.edu.iqsemanticscholar.org, advanced techniques are needed to probe the molecule's dynamic processes. Two-dimensional NMR techniques, for instance, are invaluable for unambiguously determining complex regioisomeric structures that may arise during synthesis. researchgate.netmdpi.com
For photoactive applications, ultrafast spectroscopy is an indispensable tool. rsc.org Techniques such as femtosecond transient absorption spectroscopy can monitor the excited-state dynamics of thiazinone derivatives on timescales from femtoseconds to nanoseconds. nih.govyoutube.com This allows researchers to track the entire photoinduced process, from initial light absorption to the formation of excited states, intersystem crossing to triplet states, and eventual relaxation back to the ground state. nih.gov Understanding these fundamental photophysical pathways is critical for designing molecules with specific properties, such as long-lived excited states for light-emitting applications or efficient charge separation for photovoltaics. nih.gov Combining these advanced spectroscopic studies with quantum chemical calculations can provide a complete picture of the molecule's behavior, guiding the rational design of new and improved thiazinone-based materials. researchgate.net
Table 5: Advanced Spectroscopic Techniques for the Study of Thiazinones
| Technique | Type of Information Provided | Relevance to Thiazinone Research |
|---|---|---|
| 2D NMR (e.g., HMQC, COSY) | Detailed structural connectivity and unambiguous isomer identification. researchgate.netmdpi.com | Crucial for confirming the structure of newly synthesized, complex thiazinone derivatives. |
| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, relaxation pathways, triplet state formation. nih.govyoutube.com | Essential for understanding the photophysics of thiazinones for applications in OLEDs and OPVs. |
| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes and quantum yields. researchgate.net | Quantifies the emissive properties of potential fluorophores for sensing or display technologies. |
| Spectroelectrochemistry | Probing the electronic structure of different redox states. nih.gov | Investigates the behavior of thiazinones in electro-optical devices or as redox-active materials. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular packing in the solid state. researchgate.net | Provides fundamental data for understanding solid-state properties and for validating computational models. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2,5-diphenyl-6H-1,3-thiazin-6-one, and how can yield and purity be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiobenzamide with (chlorocarbonyl)phenyl ketene in a toluene/THF solvent system under anhydrous conditions. Key optimizations include:
- Dropwise addition of ketene derivative to control exothermicity.
- Use of dry solvents to prevent hydrolysis.
- Recrystallization from ethyl acetate/hexane for purification, achieving 95% yield and high purity (mp 228–230°C) .
Q. Which spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- IR spectroscopy (KBr pellet): Identifies carbonyl (C=O) and thiocarbonyl (C=S) stretches.
- Mass spectrometry (MS) : Parent peak at m/z 281 and base peak at 253 confirm molecular weight and fragmentation pathways.
- Melting point analysis : Sharp melting range (228–230°C) indicates purity .
Advanced Research Questions
Q. How can researchers analyze contradictory data regarding the tautomeric forms of this compound in different solvent systems?
- Methodological Answer :
- Use variable-temperature NMR to monitor tautomeric equilibria (e.g., keto-enol shifts).
- Employ density functional theory (DFT) calculations to predict dominant tautomers under varying solvent polarities (e.g., DMSO vs. hexane).
- Correlate experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational results to resolve discrepancies .
Q. What strategies are effective in elucidating the reaction mechanism of 1,3-thiazin-6-one formation from thiobenzamide and ketene derivatives?
- Methodological Answer :
- Conduct kinetic studies to determine rate laws under varying temperatures and concentrations.
- Use isotopic labeling (e.g., ¹³C in ketene) to track atom incorporation via NMR or MS.
- Trap intermediates via low-temperature quenching and analyze via spectroscopy or chromatography .
Q. How can this compound be functionalized to explore its utility in heterocyclic chemistry or material science?
- Methodological Answer :
- Electrophilic substitution : Introduce electron-withdrawing/donating groups (e.g., NO₂, OMe) on phenyl rings to modulate electronic properties.
- Cross-coupling reactions (e.g., Suzuki-Miyaura): Attach aryl/heteroaryl groups for extended conjugation.
- Coordination chemistry : Screen transition metals (e.g., Pd, Cu) for complexation, assessing ligand behavior via X-ray crystallography .
Q. What approaches address discrepancies in reactivity or spectroscopic data across substituted 1,3-thiazin-6-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
